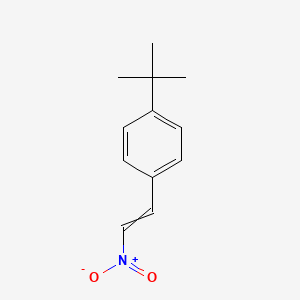

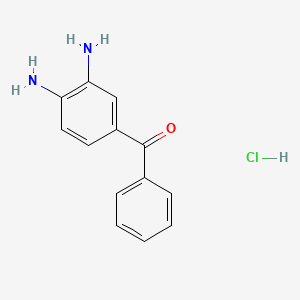

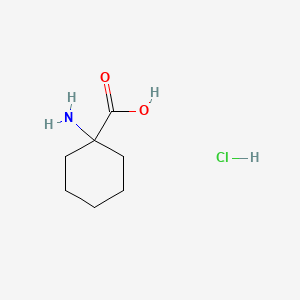

1-(5-氨基-2-氟苯基)乙酮

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of the synthesis of 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), a novel fluorinated aromatic diamine monomer, the process began with the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether. This reaction was catalyzed by trifluoromethanesulfonic acid. The subsequent reduction step involved reductive iron and hydrochloric acid to produce the diamine monomer .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic space group Pbca, with specific unit-cell parameters. The presence of an intramolecular N–H…O hydrogen bond generates an S(6) graph-set motif, which is a significant feature of the molecule's structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity and potential for further chemical transformations. The coupling and reduction reactions used in the synthesis of 9FTPBA suggest that the compound can participate in nucleophilic aromatic substitution reactions, given the presence of electron-withdrawing trifluoromethyl groups which can stabilize the intermediate species . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of an oxocyclohexene derivative with ammonium acetate, indicating the compound's ability to undergo nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The fluorinated polyimides derived from 9FTPBA exhibit good solubility in polar organic solvents and some low boiling point organic solvents, which is a desirable property for processing and application purposes. They also show excellent thermal stability, with high glass transition temperatures and temperatures at 5% weight loss, as well as outstanding mechanical properties, such as tensile strength, modulus, and elongation at breakage . The thermal properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were characterized by TGA and DTA, which are important for assessing its stability and potential applications .

科学研究应用

Synthesis of Novel Compounds

1-(5-Amino-2-fluorophenyl)ethanone has been used in the synthesis of various novel compounds. It has been a key intermediate in the synthesis of novel Schiff bases with potential antimicrobial activity (Puthran et al., 2019). Additionally, its derivatives have been synthesized for antimicrobial studies (Kumar et al., 2019).

Molecular Structure and Analysis

The molecular structure and vibrational frequencies of derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been investigated. These studies provide insights into the stability of the molecule, charge transfer, and potential in nonlinear optics (Mary et al., 2015).

Antimicrobial Activity

Derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been tested for antimicrobial activity, showing significant potential against various bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents (Wanjari, 2020).

Synthesis of Pyrazolo[3,4-b]pyridines

This compound has been utilized in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the versatility of 1-(5-Amino-2-fluorophenyl)ethanone in creating complex molecular structures useful in pharmaceutical research (Almansa et al., 2008).

Anticonvulsant Evaluation

Some derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been synthesized to explore potential anticonvulsant agents, highlighting its role in neuropharmacology (Ahuja & Siddiqui, 2014).

Anti-Inflammatory Activity

Research has also been conducted on derivatives for their potential anti-inflammatory activity, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).

安全和危害

属性

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTBQTMYNBKLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-fluorophenyl)ethanone | |

CAS RN |

67500-19-0 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)